molecular formula C14H12N2O3S3 B2883410 3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-21-8

3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No. B2883410
CAS RN: 338400-21-8
M. Wt: 352.44
InChI Key: NRQRIHRQDOHKJO-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate, also known as DMPT, is a thiophenesulfonate compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DMPT is a yellow, crystalline solid with a molecular formula of C12H10N2O3S. It is soluble in water and organic solvents, and has been used in the synthesis of a variety of organic and inorganic compounds. In addition, DMPT is a versatile reagent that has been used in a variety of lab experiments and scientific research applications.

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by their high singlet oxygen quantum yield, demonstrate excellent fluorescence properties and photostability, making them suitable as Type II photosensitizers in PDT. The research elaborates on their synthesis, structural characterization, and photophysical properties, suggesting their significant role in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Organic Electronics and Solar Cell Efficiency

Research into donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole for bulk heterojunction solar cells emphasizes the critical effect of alkyl chain positioning on polymer properties. This systematic study proposes modifications to the dithienylbenzothiadiazole unit to enhance polymer solubility and molecular weight, potentially improving solar cell efficiencies (Zhou et al., 2010).

Corrosion Inhibition

A comprehensive investigation on the corrosion inhibition performances of various thiazole and thiadiazole derivatives against iron corrosion reveals the potential of these compounds in protecting metal surfaces. Through density functional theory calculations and molecular dynamics simulations, the study provides insights into the molecular interactions and effectiveness of these inhibitors in corrosion protection processes (Kaya et al., 2016).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives linked to thieno[2,3-b]thiophene moieties demonstrate promising antimicrobial properties. This research underscores the synthetic utility of these compounds and their potential application in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

properties

IUPAC Name

(3,5-dimethylphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S3/c1-9-5-10(2)7-11(6-9)19-22(17,18)14-4-3-13(21-14)12-8-20-16-15-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQRIHRQDOHKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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